molecular formula C8H7NO2 B13120530 1-Hydroxyindolin-3-one

1-Hydroxyindolin-3-one

Cat. No.: B13120530
M. Wt: 149.15 g/mol
InChI Key: LQKGLZOMTXAOAP-UHFFFAOYSA-N
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Description

1-Hydroxyindolin-3-one is an organic compound that belongs to the class of indolin-2-ones. It is characterized by a hydroxy group attached to the indolin-3-one core structure. This compound is of significant interest due to its diverse biological activities and its presence in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxyindolin-3-one can be synthesized through several methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields a variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles by molecular oxygen using a phase-transfer catalyst . Additionally, a CuSO4-catalyzed three-component reaction of α-diazo ester, water, and isatin has been reported for the synthesis of 3-hydroxyindolin-2-one derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyindolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one . It can also participate in substitution reactions, such as the formation of o-arylated products when treated with an inorganic base at high temperature .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular oxygen, phase-transfer catalysts, CuSO4, and α-diazo esters . Reaction conditions vary depending on the desired product, but typically involve metal-free conditions or the use of specific catalysts.

Major Products Formed: Major products formed from the reactions of this compound include 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one and various substituted indolin-2-ones .

Comparison with Similar Compounds

1-Hydroxyindolin-3-one can be compared with other similar compounds such as indolin-2-one, isatin, and 3-hydroxyindolin-2-one . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its hydroxy group at the indolin-3-one position, which imparts distinct chemical and biological properties.

List of Similar Compounds:
  • Indolin-2-one
  • Isatin
  • 3-Hydroxyindolin-2-one

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1-hydroxy-2H-indol-3-one

InChI

InChI=1S/C8H7NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,11H,5H2

InChI Key

LQKGLZOMTXAOAP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2N1O

Origin of Product

United States

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